5-(3,5-Dichlorophenyl)pyridin-2-amine
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Overview
Description
5-(3,5-Dichlorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8Cl2N2 and a molecular weight of 239.1 g/mol. It is characterized by the presence of a pyridine ring substituted with a 3,5-dichlorophenyl group and an amino group at the 2-position. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)pyridin-2-amine typically involves the reaction of 3,5-dichlorobenzonitrile with 2-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3,5-dichlorophenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
5-(3,5-Dichlorophenyl)pyridin-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar in structure but lacks the phenyl group.
3,5-Dichloroaniline: Contains the dichlorophenyl group but lacks the pyridine ring.
2-Amino-5-chloropyridine: Similar pyridine structure with a single chloro substituent.
Uniqueness
5-(3,5-Dichlorophenyl)pyridin-2-amine is unique due to the presence of both the 3,5-dichlorophenyl group and the pyridine ring, which confer specific chemical and biological properties.
Biological Activity
5-(3,5-Dichlorophenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions. For instance, a common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine to form the target compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, it was found to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .
Anticancer Potential
The compound has also shown promise in cancer research. A recent study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was determined to be approximately 25 µM .
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. It has been reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition could potentially lead to therapeutic applications in treating diseases like cancer and bacterial infections.
The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes like DHFR, preventing substrate access and inhibiting enzymatic activity.
- Receptor Modulation : It may modulate receptor signaling pathways by altering ligand-receptor interactions.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study on Antimicrobial Properties
In a controlled study assessing antimicrobial efficacy, this compound was tested against a panel of pathogens. Results indicated that the compound demonstrated bactericidal activity at concentrations lower than commonly used antibiotics, suggesting its potential as an alternative treatment option.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 30 |
Pseudomonas aeruginosa | 50 |
Study on Cancer Cell Lines
In another investigation focusing on anticancer activity, the compound was tested on several human cancer cell lines. The results showed selective cytotoxicity towards MCF-7 cells compared to normal fibroblast cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
Normal Fibroblasts | >100 |
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJSAOWCCLFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718571 |
Source
|
Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226595-66-9 |
Source
|
Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.